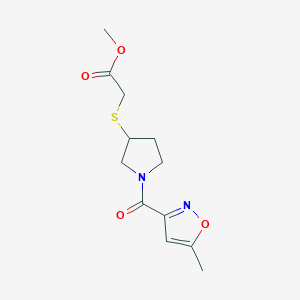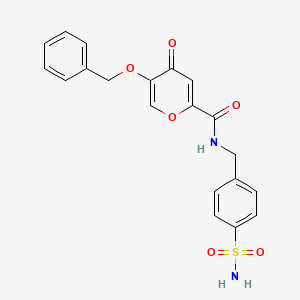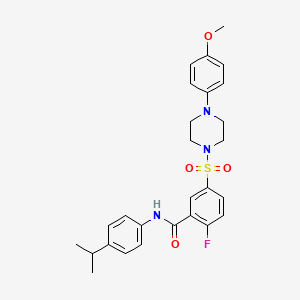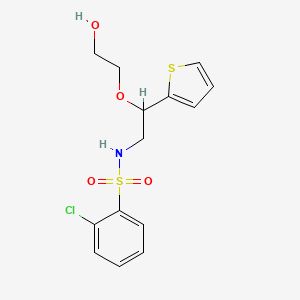![molecular formula C11H10ClN3S B2901710 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine CAS No. 339017-61-7](/img/structure/B2901710.png)
4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine” is a chemical compound with the molecular formula C11H10ClN3S . It is also known by other synonyms such as BUTTPARK 16\06-40 and 4-CHLORO-6-[(4-METHYLPHENYL)SULFANYL]-2-PYRIMIDINYLAMINE .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring, a sulfanyl group, and a methylphenyl group . Further structural analysis would require more specific information or computational modeling.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 251.74 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would require more specific experimental data.科学的研究の応用
4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine has been studied extensively for its potential applications in scientific research. It has been used as a tool to study the function of enzymes, as an inhibitor of certain enzymes, and as a model compound for studying the structure and function of proteins. It has also been used to study the effects of drugs on the nervous system, as well as for drug delivery applications.
作用機序
4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine is an inhibitor of certain enzymes, including the enzyme phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K). It binds to the active site of the enzyme and prevents it from catalyzing its reaction. This inhibition of the enzyme can result in a variety of physiological effects, depending on the enzyme being inhibited.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K), which can lead to decreased cell proliferation and increased apoptosis. It has also been shown to inhibit the enzyme glycogen synthase kinase-3 (GSK-3), which can lead to increased glucose uptake and increased insulin sensitivity. In addition, this compound has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain and increased cognitive function.
実験室実験の利点と制限
4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine has several advantages for use in lab experiments. It is a relatively stable compound, and it is soluble in both water and ethanol. It can also be easily synthesized from commercially available compounds. However, it has some limitations as well. This compound is a relatively small molecule, and it may not be able to penetrate into certain cell types. In addition, it may not be able to bind to certain enzymes, depending on the structure of the enzyme.
将来の方向性
There are several potential future directions for 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine research. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Another potential direction is to explore its potential applications in drug delivery and drug discovery. Additionally, this compound could be used to study the structure and function of proteins, as well as to study the effects of drugs on the nervous system. Finally, this compound could be used to develop new inhibitors of enzymes, which could have potential therapeutic applications.
合成法
4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine can be synthesized from 4-methylbenzenesulfonamide and 1-(2-chloroethyl)-2-methylpyrimidin-4-amine. The synthesis method involves a condensation reaction between the two compounds, followed by a reaction with hydrochloric acid and sodium hydroxide. The reaction is carried out in a mixture of methanol and water, and the product is then isolated and purified.
特性
IUPAC Name |
4-chloro-6-(4-methylphenyl)sulfanylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c1-7-2-4-8(5-3-7)16-10-6-9(12)14-11(13)15-10/h2-6H,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKWANBUYYIFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2901627.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide](/img/structure/B2901629.png)

![5,7-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2901631.png)

![5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2901634.png)


![3-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2901638.png)
![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/no-structure.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2901649.png)